![molecular formula C17H20N2OS B2368620 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415587-02-7](/img/structure/B2368620.png)
1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, also known as DTG, is a potent and selective agonist of the sigma-1 receptor. Sigma-1 receptors are located in the endoplasmic reticulum and play a crucial role in cellular homeostasis, including calcium signaling, lipid metabolism, and protein folding. DTG has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
作用机制
1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea binds to the sigma-1 receptor, which is a chaperone protein that regulates various cellular processes. Activation of the sigma-1 receptor by this compound leads to the modulation of calcium signaling, which plays a crucial role in neuronal function and survival. This compound also modulates the activity of various ion channels and neurotransmitter receptors, including NMDA receptors, which are involved in learning and memory.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammatory cytokine production, and the enhancement of neurotrophic factor expression. This compound has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its potential therapeutic applications in clinical trials. Other potential future directions include the investigation of its effects on other neurological and psychiatric disorders and the development of new methods for delivering this compound to the brain.
合成方法
1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea can be synthesized using a multi-step process starting from 3,4-dimethylbenzaldehyde and 1-thiophen-3-ylcyclopropanecarboxylic acid. The final step involves the reaction of the intermediate with urea in the presence of a base. The purity of the final product can be improved by recrystallization.
科学研究应用
1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models of these disorders.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-3-4-15(9-13(12)2)19-16(20)18-11-17(6-7-17)14-5-8-21-10-14/h3-5,8-10H,6-7,11H2,1-2H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSMXKMCGDTSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
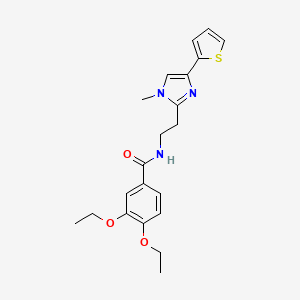
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol](/img/structure/B2368538.png)

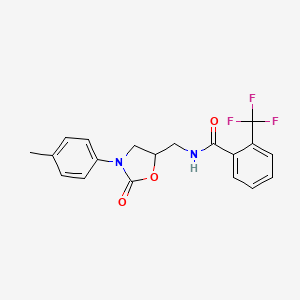
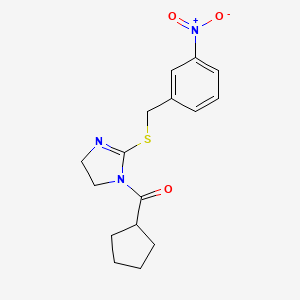
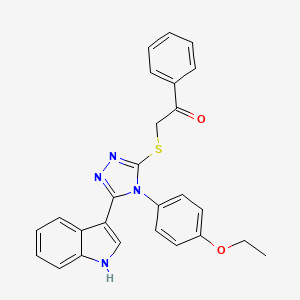
![Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)
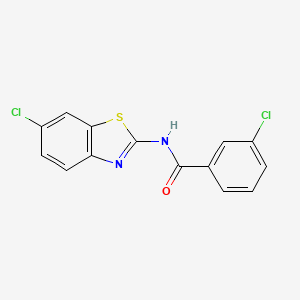
![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)
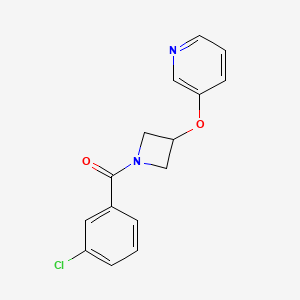
![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2368556.png)

![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)
